Methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hcl
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Overview
Description
Methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hcl is a chemical compound with the molecular formula C9H9ClFNO2. This compound is known for its unique structure, which includes a chloro and fluoro substituent on the phenyl ring, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hcl typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with glycine methyl ester hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hcl can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions such as sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hcl involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring play a crucial role in its activity, influencing its binding affinity and specificity towards certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hcl include:
- Methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride
- Methyl 2-amino-2-(2-chloro-4-fluorophenyl)acetate
Uniqueness
What sets this compound apart from similar compounds is the specific positioning of the chloro and fluoro groups on the phenyl ring. This unique structure can lead to different chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H9ClFNO2 |
---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-14-9(13)8(12)6-4-5(11)2-3-7(6)10/h2-4,8H,12H2,1H3 |
InChI Key |
KOWMUFNGTRUGPB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)F)Cl)N |
Origin of Product |
United States |
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